5-Butyl-2-chloropyrimidine
CAS No.: 847227-37-6
Cat. No.: VC3356044
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847227-37-6 |
|---|---|
| Molecular Formula | C8H11ClN2 |
| Molecular Weight | 170.64 g/mol |
| IUPAC Name | 5-butyl-2-chloropyrimidine |
| Standard InChI | InChI=1S/C8H11ClN2/c1-2-3-4-7-5-10-8(9)11-6-7/h5-6H,2-4H2,1H3 |
| Standard InChI Key | KLYDXQQVCFDVLW-UHFFFAOYSA-N |
| SMILES | CCCCC1=CN=C(N=C1)Cl |
| Canonical SMILES | CCCCC1=CN=C(N=C1)Cl |
Introduction
Chemical Properties and Structure
5-Butyl-2-chloropyrimidine is a substituted pyrimidine with a butyl group at the 5-position and a chlorine atom at the 2-position. This specific arrangement of functional groups gives it unique chemical and physical properties that make it valuable in various applications.
Basic Chemical Data
The compound possesses the following fundamental chemical characteristics:
| Property | Value |
|---|---|
| Chemical Name | 5-Butyl-2-chloropyrimidine |
| CAS Number | 847227-37-6 |
| Molecular Formula | C8H11ClN2 |
| Molecular Weight | 170.64 g/mol |
| EINECS | 200-589-5 |
| Recommended Storage Temperature | 2-8°C |
The molecular structure features a pyrimidine ring, which is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. The butyl chain (C4H9) at position 5 adds lipophilicity to the molecule, while the chlorine atom at position 2 serves as a reactive site for further functionalization through nucleophilic substitution reactions .
Physical Properties
As a solid at room temperature, 5-Butyl-2-chloropyrimidine exhibits moderate to good solubility in common organic solvents such as dichloromethane, chloroform, and various alcohols. Its lipophilic butyl chain and aromatic pyrimidine core contribute to its partition coefficient, making it suitable for various organic reactions and applications in pharmaceutical development.
Synthesis Methods
The synthesis of 5-Butyl-2-chloropyrimidine can be achieved through several methodologies, with most approaches utilizing substituted pyrimidines as starting materials.
Conventional Synthesis Routes
While the search results don't provide specific synthesis methods for 5-Butyl-2-chloropyrimidine, insights can be gained from the related compound 5-bromo-2-chloropyrimidine, which follows similar synthetic principles. The synthesis typically involves:
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Starting with a suitable pyrimidine precursor
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Introduction of the butyl group at the 5-position
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Chlorination at the 2-position using appropriate chlorinating agents
One-Step Synthesis Adaptations
Drawing from the one-step synthesis method described for 5-bromo-2-chloropyrimidine, a similar approach could potentially be adapted for 5-Butyl-2-chloropyrimidine:
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Using 5-butyl-2-hydroxypyrimidine as a starting material
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Reaction with phosphorus oxychloride (POCl₃) as the chlorinating agent
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Addition of an organic amine catalyst such as triethylamine
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Heating under controlled conditions for several hours
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Purification through extraction, crystallization, and drying
This methodology would likely offer advantages similar to those described for the bromo analog, including improved production efficiency and reduced environmental impact.
Applications and Uses
5-Butyl-2-chloropyrimidine serves multiple functions in pharmaceutical and chemical research sectors.
Pharmaceutical Intermediates
The compound functions primarily as an intermediate in the synthesis of more complex bioactive molecules. The chlorine at the 2-position acts as a leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups, particularly amino substituents that are common in pharmaceutical compounds .
Building Block in Medicinal Chemistry
In medicinal chemistry, 5-Butyl-2-chloropyrimidine serves as a valuable building block for creating compounds with potential therapeutic applications. The butyl chain can contribute to lipophilicity and membrane permeability of final drug products, while the pyrimidine core is found in numerous bioactive compounds .
Research Applications
As a research chemical, 5-Butyl-2-chloropyrimidine is utilized in studies investigating structure-activity relationships of pyrimidine-containing compounds. Its defined structure and reactivity make it suitable for creating compound libraries for high-throughput screening in drug discovery programs.
Market Analysis and Industry Trends
The global market for 5-Butyl-2-chloropyrimidine has been showing steady growth patterns, reflecting its importance in various industrial applications.
Market Size and Growth Projections
According to market research, the global 5-Butyl-2-chloropyrimidine market was evaluated in 2018 and is projected to expand at a compound annual growth rate (CAGR) through 2025. This growth is primarily driven by increasing demand in pharmaceutical research and development sectors .
Key Market Players
Several chemical manufacturing companies are involved in the production and distribution of 5-Butyl-2-chloropyrimidine, including:
| Company | Location | Contact Information |
|---|---|---|
| Capot Chemical Co., Ltd | China | +86 (0) 571 85 58 67 18 |
| Shanghai Longsheng Chemical Co., Ltd | China | 021-58099652-8005 |
| EnciPharmatech Co., Ltd | China | 025-52714267-66 |
| Shanghai Ennopharm Co., Ltd | China | +86 (21) 6435-5022 |
| China Langchem Inc. | China | 0086-21-58956006 |
These manufacturers contribute to the global supply chain and availability of the compound for various research and industrial applications .
Manufacturing Technology Trends
The manufacturing of 5-Butyl-2-chloropyrimidine has seen technological advancements aimed at improving production efficiency, reducing environmental impact, and enhancing product purity. These innovations include optimized reaction conditions, improved catalysts, and more efficient purification methods .
Related Compounds and Derivatives
5-Butyl-2-chloropyrimidine belongs to a broader family of substituted pyrimidines with diverse applications.
Structural Analogs
Several structural analogs of 5-Butyl-2-chloropyrimidine exist, including:
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2-Chloropyrimidine (lacking the butyl substituent)
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5-Bromo-2-chloropyrimidine (with bromine instead of the butyl group)
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2-Chloro-5-n-decylpyrimidine (with a longer alkyl chain)
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2-Chloro-5-n-pentylpyrimidine (with a pentyl instead of butyl chain)
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2-Chloro-5-n-nonylpyrimidine (with a nonyl instead of butyl chain)
Functional Derivatives
The compound can be further modified to create more complex molecules with enhanced bioactivity. One example is 5-butyl-2-[(4-chloro-2,6-difluorophenyl)methylamino]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile, which incorporates the basic structural elements of 5-Butyl-2-chloropyrimidine into a more elaborate molecular framework .
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